molecular formula C8H19ClN2O B572960 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride CAS No. 1260883-72-4

3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride

Cat. No.: B572960
CAS No.: 1260883-72-4
M. Wt: 194.703
InChI Key: GKKAPXVPXOVVTD-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.70 g/mol . It is known for its unique structure, which includes an amino group, a tert-butyl group, and a methyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride typically involves the reaction of tert-butylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-methylpropanamide
  • 3-amino-N-methylpropanamide
  • N-tert-butylpropanamide

Uniqueness

3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is unique due to the presence of both tert-butyl and methyl groups attached to the propanamide backbone. This structural feature imparts distinct chemical properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .

Properties

CAS No.

1260883-72-4

Molecular Formula

C8H19ClN2O

Molecular Weight

194.703

IUPAC Name

3-amino-N-tert-butyl-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)10(4)7(11)5-6-9;/h5-6,9H2,1-4H3;1H

InChI Key

GKKAPXVPXOVVTD-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)C(=O)CCN.Cl

Synonyms

3-Amino-N-tert-butyl-N-methylpropanamide hydrochloride

Origin of Product

United States

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